Product packaging for Azoxydapsone(Cat. No.:CAS No. 35040-12-1)

Azoxydapsone

Cat. No.: B051372
CAS No.: 35040-12-1
M. Wt: 508.6 g/mol
InChI Key: SMEWQWPADHSEIL-UHFFFAOYSA-N
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Description

Azoxydapsone is a significant metabolite of the pharmaceutical compound Dapsone, formed via N-oxidation. It serves as a critical analytical standard and research tool in pharmacokinetic and metabolic studies. Researchers utilize this compound to elucidate the metabolic pathways and biotransformation processes of Dapsone, aiding in the understanding of its efficacy, disposition, and potential toxicity profiles. Its primary research value lies in its application as a reference standard in quantitative bioanalytical methods, such as LC-MS/MS and HPLC, for accurately measuring Dapsone and its metabolite concentrations in various biological matrices. This is essential for preclinical and clinical investigations into Dapsone's mechanisms, which include its antibacterial and anti-inflammatory effects used in treating conditions like leprosy and dermatitis herpetiformis. By studying this compound, scientists can gain deeper insights into inter-individual variability in drug metabolism, potential drug-drug interactions, and the overall safety profile of the parent drug, thereby supporting advanced pharmaceutical and toxicological research. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O5S2 B051372 Azoxydapsone CAS No. 35040-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-aminophenyl)sulfonylphenyl]-[4-(4-aminophenyl)sulfonylphenyl]imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S2/c25-17-1-9-21(10-2-17)34(30,31)23-13-5-19(6-14-23)27-28(29)20-7-15-24(16-8-20)35(32,33)22-11-3-18(26)4-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWQWPADHSEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025987
Record name Azoxydapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35040-12-1
Record name Azoxydapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azoxydapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZOXYDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z632FNN6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Trajectories and Seminal Discoveries of Azoxydapsone Research

Chronological Overview of Azoxydapsone's Initial Chemical Synthesis and Related Research Endeavors

The synthesis of this compound is intrinsically linked to its parent compound, dapsone (B1669823). Dapsone itself was first synthesized in 1908 during research into azo dyes. smolecule.com However, it wasn't until the 1930s that the antibacterial properties of dapsone were discovered. smolecule.com this compound, also known as 4,4'-sulfonyldianiline N-oxide, is a derivative of dapsone. smolecule.com Its synthesis typically involves the introduction of an azoxy group to the dapsone molecule. This is often achieved through the reaction of dapsone with an azotizing agent, such as nitrous acid, under controlled conditions. smolecule.com Trace amounts of this compound have been identified as a metabolite in urine after dapsone administration. iarc.fr

Evolution of Early Chemical Understanding Pertaining to this compound and Analogues

The chemical understanding of this compound has evolved from the foundational knowledge of its parent compound, dapsone, and the broader categories of azo and azoxy compounds. This compound is characterized by the presence of a sulfone group and an azoxy moiety (-N=N(O)-). smolecule.comontosight.ai This azoxy functional group consists of two nitrogen atoms linked by a double bond, with one of the nitrogen atoms also bonded to an oxygen atom. mdpi.com The general structure is represented as R-N(O)=N-R', where R and R' are organic groups. mdpi.com

The presence of the azoxy group in this compound distinguishes it from dapsone and is thought to influence its chemical properties and biological interactions. smolecule.com Research into azoxy compounds has highlighted their intriguing chemical structures and diverse biological activities. nih.govresearchgate.netacs.org The stability of azoxybenzene (B3421426) compounds in certain acidic and basic environments has been noted, although they can be metastable intermediates that convert to other products. researchgate.net The synthesis of various analogues, including those with different heterocyclic rings or azido (B1232118) groups, has been a strategy to explore structure-activity relationships. ijpsr.comnih.gov

Precedent Research in Dapsone and Structurally Related Sulfone Compounds Informing this compound Investigations

Investigations into this compound have been heavily informed by the extensive research on dapsone and other sulfone compounds. Dapsone (4,4′-diaminodiphenylsulfone) is an aniline (B41778) derivative that was first investigated as an antimicrobial agent in 1937. nih.govncats.iowikipedia.orgnih.gov Its mechanism of action is believed to be similar to that of sulfonamides, involving the inhibition of folic acid synthesis in susceptible organisms. nih.govnih.gov

The metabolism of dapsone has been a key area of study, with the formation of metabolites like monoacetyldapsone (B194098) and dapsone hydroxylamine (B1172632). nih.govacs.org The hydroxylamine metabolite, in particular, can undergo auto-oxidation to generate nitroso dapsone, a reactive haptenic compound. acs.org The understanding of these metabolic pathways and the chemical properties of dapsone's derivatives provides a crucial framework for investigating this compound. The stability of nitroso dapsone has been studied, noting its rapid conversion to azoxy dimers and the parent compound. liverpool.ac.uk

Contextual Significance of this compound within Azo and Azoxy Compound Chemistry Research

This compound holds significance within the broader context of azo and azoxy compound chemistry. Azo compounds, characterized by the -N=N- functional group, and azoxy compounds, with the -N=N(O)- group, are classes of chemicals with a wide range of applications and biological activities. mdpi.comresearchgate.net Natural and synthetic azo compounds have been found in various organisms and have demonstrated pharmacological potential. mdpi.com

Azoxy compounds are a smaller but intriguing group of natural products. nih.govresearchgate.netacs.org Their unique chemical structures and biological activities have attracted attention in natural product chemistry, total synthesis, and biosynthesis. nih.govresearchgate.netacs.org Recent research has even explored the use of enzymes, such as fungal unspecific peroxygenases, for the synthesis of azoxy compounds from simple aniline starting materials, highlighting an expanding area of biocatalysis. nih.gov The study of this compound contributes to the understanding of the synthesis, properties, and potential applications of this important class of nitrogen-containing organic compounds. researchgate.nettaylorandfrancis.comyoutube.com

Advanced Synthetic Methodologies and Chemical Derivatization of Azoxydapsone

Strategies for the Chemical Synthesis of Azoxydapsone

The synthesis of azoxy compounds, including this compound, is a focal point of research due to their unique chemical properties and potential applications. Generally, the formation of the characteristic azoxy bridge in molecules like this compound can be achieved through methods such as the reductive dimerization of nitroso compounds or the oxidation of anilines. nih.gov The latter approach is often preferred due to the wide availability, stability, and lower cost of aniline (B41778) precursors. nih.gov

A contemporary and environmentally conscious method for synthesizing azoxybenzenes involves the oxidation of anilines. nih.gov This strategy can be adapted for the synthesis of this compound, which is structurally composed of two dapsone (B1669823) molecules linked by an azoxy group. The synthesis would likely proceed via the controlled oxidation of the amino groups of a suitable precursor related to dapsone. An in situ approach, where the precursor is first oxidized to a nitroso intermediate that then dimerizes, is a viable pathway. nih.gov

Optimizing synthetic pathways is crucial for maximizing yield, minimizing reaction times, and ensuring product purity. For the synthesis of azoxyarenes, modern techniques focus on developing efficient catalytic systems that operate under mild conditions. nih.gov Research has demonstrated the successful synthesis of various azoxybenzenes using N,N-diisopropylethylamine (DIPEA) as a catalyst. nih.gov This method is notable for its operation at room temperature and the use of water as a solvent, which simplifies the process and reduces energy consumption. nih.gov

The versatility of the DIPEA-catalyzed system allows for the synthesis of azoxybenzenes with a wide range of substituents, including both electron-donating and electron-withdrawing groups, achieving moderate to high yields. nih.gov The proposed mechanism suggests that DIPEA plays a key role in initiating radical pathways essential for the reductive dimerization of the intermediate nitrosobenzenes. nih.gov The application of such a system to a dapsone-like precursor would be a primary focus for optimizing this compound synthesis. Further optimization could involve high-throughput screening of catalysts and conditions using automated flow reactors, which allows for rapid exploration of reaction parameters like temperature, concentration, and catalyst loading.

Table 1: Optimized Reaction Conditions for DIPEA-Catalyzed Azoxybenzene (B3421426) Synthesis

Parameter Optimized Condition Rationale
Catalyst N,N-diisopropylethylamine (DIPEA) Cost-effective, commercially available, and efficient in promoting the desired radical pathway. nih.gov
Solvent Water or CH₃CN/H₂O mixture Green and environmentally friendly solvent system. nih.gov
Temperature Room Temperature Reduces energy consumption and minimizes side reactions, aligning with green chemistry principles. nih.gov
Oxidant (for aniline precursors) Oxone Effectively generates the nitroso intermediate in situ. nih.gov
Reaction Type One-pot procedure Simplifies the process, reduces waste, and improves overall efficiency. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comresearchgate.net The synthesis of this compound can be approached through several green chemistry principles to enhance its environmental sustainability.

Key green chemistry considerations include:

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant advancement is the use of water as a reaction medium, which is non-toxic, inexpensive, and environmentally benign. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the energy footprint of the synthesis. nih.gov This avoids the costs and environmental impact associated with heating or cooling reaction mixtures.

Catalysis: The use of catalytic amounts of substances like DIPEA is preferable to stoichiometric reagents, as it minimizes waste and often leads to higher selectivity. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. mdpi.com One-pot procedures, where intermediates are generated and reacted in the same vessel, contribute to higher atom economy and process efficiency. nih.gov

Future research could explore other green methodologies, such as microwave-assisted organic synthesis or biocatalysis, to further reduce reaction times and environmental impact. ijpsjournal.comresearchgate.net

Design and Synthesis of Novel this compound Derivatives

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of novel derivatives with potentially tailored properties. The synthesis of new derivatives generally involves targeted chemical reactions at specific functional groups on the parent molecule. nih.govnih.govmdpi.comjcchems.com For this compound, the primary sites for derivatization are the terminal benzenamine rings, the central azoxy linkage, and the sulfonyl moieties.

The primary amino groups (-NH₂) on the terminal benzenamine rings are highly reactive and provide a straightforward handle for chemical modification. Standard transformations for primary amines can be employed to create a diverse library of derivatives.

N-Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives (amides). This modification can influence the molecule's electronic properties and intermolecular interactions.

N-Alkylation: The introduction of alkyl groups via reaction with alkyl halides can produce secondary or tertiary amine derivatives.

Diazotization and Coupling: The amino groups can be converted to diazonium salts, which can then be used in coupling reactions (e.g., with phenols or anilines) to synthesize azo dyes or other complex structures.

The central azoxy group (-N(O)=N-) is a key functional group that defines the molecule. Its chemical properties allow for specific transformations to create analogues with different linking moieties.

Reduction to Azo Group: The azoxy group can be selectively reduced to an azo group (-N=N-) using various reducing agents. This modification would alter the geometry and electronic nature of the central linkage.

Reduction to Hydrazo Group: Further reduction of the azo or azoxy group can yield the corresponding hydrazo derivative (-NH-NH-), introducing hydrogen bond donor capabilities in the molecular core.

The sulfonyl groups (-SO₂-) are robust chemical linkages that significantly influence the three-dimensional structure and polarity of the molecule. While direct modification of the sulfonyl group is challenging, analogues can be synthesized by replacing this moiety entirely. This requires a de novo synthesis starting from different building blocks rather than a modification of this compound itself. Potential isosteric replacements could include:

Sulfoxide Group (-SO-): A less oxidized sulfur linkage.

Sulfide Group (-S-): A more flexible and less polar linkage.

Ketone Group (-C(O)-): A common bioisostere for the sulfonyl group.

Table 2: Potential Novel Derivatives of this compound

Modification Site Type of Modification Resulting Functional Group Potential Synthetic Method
Benzenamine Ring N-Acylation Amide (-NHCOR) Reaction with an acid chloride (RCOCl)
Benzenamine Ring N-Alkylation Secondary Amine (-NHR) Reaction with an alkyl halide (RX)
Azoxy Linkage Reduction Azo (-N=N-) Chemical reduction (e.g., with NaBH₄/SnCl₂)
Sulfonyl Moiety Isosteric Replacement Sulfoxide (-SO-) Synthesis from thioanisole precursors

Mechanistic Investigations of this compound Formation and Derivatization Reactions

The formation of this compound is not a direct process but rather the result of a series of metabolic transformations of dapsone. The widely accepted mechanism involves the initial oxidation of dapsone to its hydroxylamine (B1172632) derivative, dapsone hydroxylamine (DDS-NHOH). This intermediate is then further oxidized to the highly reactive nitroso dapsone (DDS-NO).

The core of this compound's formation lies in the subsequent reaction of these intermediates. It is understood that nitroso dapsone is unstable and undergoes rapid conversion. The prevailing hypothesis is that this compound is formed through a condensation reaction between dapsone hydroxylamine and nitroso dapsone. This reaction leads to the formation of the characteristic azoxy (-N=N(O)-) bridge that defines this compound.

While the precise kinetics and a detailed step-by-step mechanism for this compound formation are not extensively documented in publicly available literature, the general principles of azoxy compound synthesis from hydroxylamines and nitroso compounds provide a foundational understanding. In neutral conditions, the reaction likely proceeds through the direct condensation of the free hydroxylamine and nitroso species. Under acidic conditions, it is plausible that the reaction mechanism could involve the protonation of nitroso dapsone, making it more susceptible to nucleophilic attack by dapsone hydroxylamine.

A study on the stability of nitroso dapsone in a proliferation assay demonstrated its rapid conversion to azoxy dimers and the parent dapsone compound, with both being detectable within 10 minutes nih.gov. This observation underscores the transient nature of nitroso dapsone and its swift participation in the formation of the more stable this compound.

Further research, potentially employing spectroscopic analysis and computational modeling, would be invaluable in elucidating the specific transition states, intermediates, and the energetic profile of the reaction pathway leading to this compound. Such studies could provide a more quantitative understanding of the reaction kinetics and the factors influencing the yield and rate of formation.

Investigations into the chemical derivatization of this compound are currently limited in the scientific literature. However, the chemical structure of this compound, featuring aromatic rings and the central azoxy group, presents several possibilities for chemical modification. The aromatic amine groups, if not fully consumed or if regenerated from the azoxy linkage under certain conditions, could be targets for various derivatization reactions.

General derivatization strategies for aromatic amines, such as acylation, alkylation, and sulfonation, could potentially be applied to modify the peripheral functionalities of the this compound molecule. Furthermore, the azoxy group itself, while generally stable, could potentially undergo reduction to the corresponding azo or hydrazo derivatives under specific chemical conditions. The exploration of such derivatization reactions could lead to the synthesis of novel compounds with potentially altered physicochemical properties or biological activities.

Comprehensive Structural Elucidation and Characterization of Azoxydapsone and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for elucidating molecular structures. nptel.ac.in Different regions of the electromagnetic spectrum provide specific information about a molecule's composition and bonding. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic compounds in solution. rsc.orgacs.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. rsc.orgresearchgate.net For dapsone (B1669823) and its analogues, distinct signals for the aromatic carbons are expected, with their chemical shifts being sensitive to the electronic effects of the sulfonyl and amino groups, as well as any other substituents. For example, in a monocubyl analogue of dapsone, detailed ¹H and ¹³C NMR spectra were used for its characterization. acs.org

A summary of typical ¹H NMR chemical shifts for dapsone and its derivatives is presented below.

Compound/FragmentProton TypeChemical Shift (ppm)Multiplicity
DapsoneAromatic6.0-7.5Multiplet
DapsoneAmine (NH₂)BroadSinglet
Bis-azo-dapsone congener (4a)Aromatic7.36-7.92Doublet, Multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nptel.ac.in It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. sci-hub.se Techniques like Electrospray Ionization (ESI) are considered "soft" ionization methods that cause minimal fragmentation, making them ideal for determining the molecular weight of the intact molecule. ub.edu

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for separating complex mixtures and identifying individual components. nih.govcreative-biolabs.com In the context of dapsone, LC-MS has been used to identify and quantify impurities. nih.govnih.gov For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) was used to identify 4-aminodiphenylsulphone as an impurity in dapsone preparations. edqm.eu

ESI-MS/MS analysis provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation patterns are often predictable and can help in elucidating the structure of the molecule. For example, in the analysis of dapsone impurities, an "impurity of an impurity" was identified as 4,4'-sulfonyldiphenol (B7728063) using high-resolution tandem mass spectrometry (QqTOF). sci-hub.se The fragmentation spectra of this impurity and a related compound were crucial for its identification. sci-hub.se

The expected ESI-MS data for azoxydapsone would show a protonated molecule [M+H]⁺ corresponding to its molecular weight. For dapsone, the [M+H]⁺ ion is observed at m/z 248.2. edqm.eu Fragmentation analysis of this compound would likely involve cleavage around the azoxy and sulfonyl groups, providing characteristic fragment ions that would confirm its structure.

CompoundIonm/z
Dapsone[M+H]⁺248.2
4,4'-sulfonyldiphenol (impurity)[M+H]⁺251.041

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nptel.ac.inlehigh.edu Key functional groups have characteristic absorption frequencies. For dapsone and its analogues, the IR spectrum would show characteristic bands for the N-H stretching of the amino groups, S=O stretching of the sulfonyl group, and C-C stretching of the aromatic rings. uobasrah.edu.iqresearchgate.net For example, in a dapsone derivative, strong absorption bands for the sulfone group (asymmetric and symmetric stretching) were observed around 1398 and 1146 cm⁻¹, respectively. niscpr.res.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated double bonds. azooptics.comej-eng.orggdckulgam.edu.in The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. nptel.ac.in Dapsone exhibits characteristic UV absorption bands. In THF, dapsone shows bands at 260 nm and 290 nm, which are assigned to π → π* and n → π* transitions of the conjugated system, respectively. uobasrah.edu.iq The UV spectra of dapsone derivatives can show shifts in these absorption maxima (λmax) depending on the substituents. researchgate.net For instance, the introduction of an auxochrome like an -NH2 group can cause a bathochromic (red) shift. gdckulgam.edu.in

A summary of characteristic spectroscopic data for dapsone and its derivatives is provided below.

TechniqueFunctional Group/TransitionWavenumber (cm⁻¹)/Wavelength (nm)
IRSulfone (S=O) asym/sym stretch~1398 / ~1146
IRLactone carbonyl (in a derivative)~1745
IRAldehyde carbonyl (in a derivative)~1656
UV-Vis (in THF)π → π~260
UV-Vis (in THF)n → π~290

Advanced Diffraction Methods for Crystalline Structure Analysis

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgiastate.edu

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. wikipedia.orgdrawellanalytical.com When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays, producing a diffraction pattern of specific intensities and angles. wikipedia.org This pattern can be used to construct a three-dimensional model of the electron density within the crystal, revealing atomic positions and bond lengths. wikipedia.orgiastate.edu

Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information. Studies on dapsone and its structurally related compounds, like 3,3′-diaminodiphenyl sulfone (3APS), have utilized SCXRD to determine their crystal structures. acs.orgunifi.it For example, the crystal structure of an anhydrous form of 3APS was determined to be in the P2₁/c space group. acs.org The conformation of the 3APS molecule in its hemihydrate form was found to be similar to that in its anhydrous forms, with the two amino groups in a trans disposition. unifi.it

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline materials. iastate.eduscielo.org.mx It is useful for identifying crystalline phases, determining phase purity, and studying phase transformations. acs.orgmalvernpanalytical.com For example, variable-temperature PXRD was used to study the stability and transformations of solvatomorphs of 3,3′-diaminodiphenyl sulfone. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Solution-State Structural Insights

While no specific SAXS studies on this compound were found in the search results, this technique could be valuable for characterizing its solution-state conformation and potential for aggregation. For example, SAXS has been used to study how proteins can organize the structure of microbial DNA in solution. berstructuralbioportal.org It can distinguish between folded and unfolded proteins and help determine their molecular envelopes. berstructuralbioportal.orgnih.gov This technique could provide insights into how this compound and its analogues behave in a biologically relevant aqueous environment.

Microscopic and Imaging Techniques for Morphological Characterization (e.g., SEM)

The morphological characterization of a chemical compound, which involves analyzing its shape, size, and surface topography, is crucial for understanding its physical properties. While specific studies detailing the use of Scanning Electron Microscopy (SEM) for this compound are not widely available in the reviewed literature, the principles of the technique are broadly applicable and essential in materials science and pharmaceutical development. lucideon.commdpi.com

Scanning Electron Microscopy is a high-resolution imaging technique that utilizes a focused beam of electrons to generate detailed images of a sample's surface. lucideon.com This method provides significant advantages over traditional optical microscopy, with magnification capabilities reaching up to approximately 50,000x, allowing for the visualization of sub-micron features. lucideon.com In the context of pharmaceutical compounds like this compound, SEM could be employed to:

Analyze Particle Morphology: Determine the shape and surface texture of this compound crystals or particles.

Assess Particle Size Distribution: Characterize the range and average size of particles, which influences properties like dissolution rate and bioavailability.

Examine Surface Defects: Identify any irregularities, cracks, or amorphous regions on the particle surface. mdpi.com

When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also perform elemental analysis, confirming the chemical composition of the sample being imaged. lucideon.com Although direct application examples for this compound are scarce, the utility of SEM in characterizing related compounds and impurities is well-established, making it a vital, albeit currently unreported, tool for the comprehensive analysis of this compound's physical structure. mdpi.comresearchgate.net

Multi-Technique Approaches for Integrated Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. frontiersin.org For a compound like this compound, ¹H NMR and ¹³C NMR spectra provide critical information.

¹H NMR: Reveals the number of different types of protons, their chemical environment, and how they are connected to neighboring atoms.

¹³C NMR: Provides information on the carbon framework of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. theanalyticalscientist.com High-resolution mass spectrometry (HRMS) can yield a highly accurate molecular weight, allowing for the determination of the elemental formula of this compound, confirming its atomic composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-O stretching vibrations of the azoxy group.

S=O stretching vibrations of the sulfone group.

N-H stretching of the primary amine groups.

Vibrations associated with the aromatic rings.

By integrating the data from these spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved. researchgate.nettheanalyticalscientist.com The molecular weight from MS confirms the elemental composition, the functional groups are identified by IR, and the precise arrangement of all atoms and their connectivity is mapped out by NMR. This multi-technique approach is the gold standard for the structural elucidation of novel compounds and the characterization of known substances like this compound. rsc.orgfrontiersin.org

Theoretical and Computational Chemistry Applied to Azoxydapsone Systems

Quantum Chemical Calculations for Electronic Structure Analysisnjmonline.nlnih.govnih.gov

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their chemical properties and reactivity. nih.gov These methods solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. nih.gov

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivitynih.govuni.lu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scitoys.com Rather than dealing with the complex wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. scitoys.com

Application to Azoxydapsone: A DFT study of this compound would typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. This involves finding the arrangement of atoms that corresponds to the lowest energy state. From the optimized geometry, various properties can be calculated:

  • Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests the molecule is more likely to be reactive.
  • Reactivity Descriptors: DFT allows for the calculation of reactivity indices like chemical potential, hardness, and electrophilicity, which can predict how this compound might interact with other molecules. wikipedia.org
  • Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like FT-IR to validate the computed structure. scitoys.com
  • Studies on other azo compounds have successfully used DFT to determine their electronic structures and compute HOMO-LUMO energies. nih.gov For instance, DFT calculations on novel heterocyclic azo compounds have been used to understand their molecular geometry and electronic properties. scitoys.com A similar approach for this compound would provide valuable insights into its stability and reactivity.

    Ab Initio Methods for Electronic Property Predictionnjmonline.nl

    Ab initio, meaning "from the beginning," calculations are based on quantum mechanics principles without using experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying electronic properties.

    Application to this compound: While computationally more intensive than DFT, ab initio methods can be used to obtain highly accurate predictions for this compound's electronic properties. These calculations could be particularly useful for:

  • Validating DFT Results: Comparing results from different levels of theory (e.g., HF, MP2, and DFT) can provide confidence in the predicted properties.
  • Investigating Reaction Mechanisms: Ab initio methods are well-suited for studying the potential energy surfaces of chemical reactions, which could be applied to understand the formation or degradation pathways of this compound.
  • Metabolite Prediction: Studies have used ab initio calculations to predict the metabolic fate of drug molecules by examining the energetics of potential reaction intermediates. uni.lu A similar study on this compound could help rationalize its metabolic profile.
  • For example, ab initio calculations have been used to investigate the electronic properties of antipyrine (B355649) and its metabolites, providing insights into their relative reactivity. wikipedia.org

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsnjmonline.nl

    Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of a molecule. nih.gov

    Application to this compound: MD simulations of this compound could provide a dynamic view of its behavior:

  • Conformational Flexibility: this compound has several rotatable bonds, and MD simulations can explore the different conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or within a biological membrane).
  • Solvation: Placing the this compound molecule in a simulated box of water molecules would allow for the study of its hydration shell and the calculation of its solvation free energy.
  • Interaction with Biomolecules: If this compound is hypothesized to interact with a specific protein, MD simulations could be used to model this interaction, providing insights into the binding mode and stability of the complex. This has been done for dapsone (B1669823) derivatives to understand their binding to protein targets.
  • The following table illustrates the kind of data that could be generated from an MD simulation of this compound in a water environment.

    Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

    PropertyHypothetical ValueSignificance
    RMSD (Root Mean Square Deviation) of backbone1.5 ± 0.3 ÅIndicates the stability of the molecular structure over the simulation time.
    Solvation Free Energy-15.2 kcal/molPredicts the molecule's solubility in water.
    Number of Hydrogen Bonds with Water4.7 ± 1.2Quantifies the interaction with the solvent.

    Prediction of Molecular Reactivity and Stability Profilesnjmonline.nlnih.gov

    Computational methods can provide quantitative predictions of a molecule's reactivity and stability. This is often achieved by analyzing the electronic structure and thermodynamic properties.

    Application to this compound: The reactivity and stability of this compound can be predicted by integrating data from both quantum mechanics and molecular dynamics simulations:

  • Chemical Reactivity: The HOMO-LUMO gap calculated from DFT is a primary indicator of reactivity. wikipedia.org A low energy gap would suggest that this compound is more susceptible to chemical reactions.
  • Thermodynamic Stability: The heat of formation, which can be calculated using quantum chemical methods, provides a measure of the molecule's thermodynamic stability. wikipedia.org Comparing the heat of formation of this compound with its potential isomers or degradation products can indicate their relative stabilities.
  • Bond Dissociation Energies: Calculating the energy required to break specific bonds within this compound can help identify the most likely points of fragmentation, providing clues about its degradation pathways.
  • Computational Modeling of this compound in Various Chemical Environmentsnjmonline.nlnih.gov

    The behavior of a molecule can change significantly depending on its environment. Computational models can simulate these effects.

    Application to this compound: Modeling this compound in different environments would be crucial for understanding its real-world behavior:

  • Solvent Effects: Implicit and explicit solvent models can be used in quantum chemical calculations and MD simulations to study how the polarity of the solvent affects this compound's conformation and electronic properties.
  • pH Effects: By modeling the protonated and deprotonated states of this compound, it is possible to predict its pKa values and understand how its structure and charge change with pH.
  • Biological Membranes: MD simulations can be used to model the interaction of this compound with a lipid bilayer, predicting its ability to cross cell membranes.
  • Application of Artificial Intelligence and Machine Learning in this compound Chemical Researchnjmonline.nlnih.gov

    Artificial intelligence (AI) and machine learning (ML) are increasingly being used in chemical research to predict molecular properties and accelerate drug discovery. These models are trained on large datasets of known molecules to learn the relationships between chemical structures and their properties.

    Application to this compound: While specific AI/ML models for this compound are not available, these techniques could be applied in several ways:

  • Property Prediction: AI/ML models can be trained to predict a wide range of properties, such as solubility, toxicity, and metabolic stability. An AI model could predict these properties for this compound based on its chemical structure.
  • Metabolite Identification: AI can be used to predict the sites of metabolism on a drug molecule, helping to identify potential metabolites like this compound from its parent drug, dapsone.
  • De Novo Design: Generative AI models could be used to design new molecules with similar structural features to this compound but with potentially improved properties.
  • The development of AI models for predicting drug metabolism and pharmacokinetics is an active area of research that could significantly aid in the study of compounds like this compound.

    Table 2: Illustrative AI/ML Predictions for this compound Properties

    PropertyPredicted Value (Hypothetical)Method
    Aqueous Solubility-3.5 log(mol/L)Graph Convolutional Network
    CYP450 InhibitionLow ProbabilityRandom Forest Classifier
    HepatotoxicityModerate RiskDeep Neural Network

    Structure Activity Relationship Sar Investigations and Quantitative Modeling for Azoxydapsone

    Elucidation of Molecular Features Correlating with Specific Biological Interactions

    While specific studies detailing the molecular features of Azoxydapsone are not widely available, general principles of molecular interactions can be inferred. Biological interactions are fundamentally governed by the molecule's structural and electronic properties. nih.govki.si Key features of a molecule like this compound that would influence its interaction with biological targets include:

    The Azoxy Bridge: The central –N=N(O)– group is a distinct feature. Its geometry, polarity, and ability to participate in hydrogen bonding or dipole-dipole interactions are critical. The oxygen atom on the azoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules like proteins. nih.gov

    Aromatic Rings: The two phenyl rings provide a rigid scaffold and are capable of pi-stacking interactions with aromatic amino acid residues in a protein's binding site. frontiersin.org

    Amino Groups: The terminal amino (–NH2) groups are key sites for hydrogen bond donation and can be protonated, influencing the molecule's charge state at physiological pH.

    Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgfiveable.me This approach is invaluable for predicting the activity of new, unsynthesized compounds. researchgate.net While no specific QSAR models for this compound were found, research on derivatives of its parent compound, dapsone (B1669823), illustrates the methodology. For instance, a QSAR study on azetidinones derived from dapsone successfully created models to predict antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net

    The development of any QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net The selection of appropriate descriptors is a critical step in the QSAR workflow. nih.gov These descriptors can be categorized as:

    Constitutional Descriptors: Information about the molecular composition (e.g., molecular weight, atom counts).

    Topological Descriptors: 2D properties derived from the molecular graph, describing connectivity and branching. nih.gov

    Geometrical Descriptors: 3D properties related to the molecule's size and shape.

    Quantum-Chemical Descriptors: Electronic properties such as dipole moment, orbital energies (HOMO, LUMO), and electrostatic potential, often calculated using methods like Density Functional Theory (DFT). researchgate.net

    Physicochemical Descriptors: Properties like hydrophobicity (logP) and polar surface area (PSA). researchgate.net

    For a series of this compound analogues, one would calculate a wide range of these descriptors to capture the structural variations within the set. peercommunityjournal.org

    Once descriptors are calculated, a statistical method is used to build the model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the descriptors to biological activity. jmaterenvironsci.comjprdi.vn The robustness and predictive power of a QSAR model must be rigorously validated. core.ac.uk Key statistical metrics include:

    Coefficient of determination (R²): Indicates how well the model fits the training data. nih.gov

    Cross-validation coefficient (Q²): A measure of the model's internal predictivity, often determined using the leave-one-out (LOO) method. researchgate.net

    External validation: The model's ability to predict the activity of an external test set of compounds not used in model development is the ultimate test of its utility. jmchemsci.com

    A statistically robust QSAR model for this compound derivatives would have high values for R² and Q², and would accurately predict the activities of a test set, confirming that the model's correlations are not due to chance. jmchemsci.comresearchgate.net

    Three-dimensional QSAR (3D-QSAR) methods provide insights into how the 3D properties of a molecule affect its biological activity. openpharmaceuticalsciencesjournal.combrieflands.com These methods are particularly useful for understanding the spatial requirements of the target's binding site. mdpi.com

    Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic interaction fields of a set of aligned molecules within a 3D grid. slideshare.net The resulting contour maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. slideshare.netresearchgate.net

    Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ddg-pharmfac.netresearchgate.net This provides a more detailed picture of the physicochemical requirements for binding. researchgate.net

    For this compound analogues, a 3D-QSAR study would involve aligning the molecules, calculating these fields, and using Partial Least Squares (PLS) analysis to correlate field values with biological activity. cresset-group.com The resulting contour maps would be a powerful tool for visually interpreting the SAR and guiding the design of new, more potent compounds. rsc.orgimist.ma

    Analysis of SAR Discontinuities and Heterogeneity in this compound Analogues

    Structure-activity relationships are not always linear or continuous. SAR discontinuities, or "activity cliffs," occur when a small change in chemical structure leads to a large and unexpected change in biological activity. These can arise from subtle changes that might, for example, introduce a critical hydrogen bond, cause a steric clash, or alter the compound's conformation.

    Analyzing a diverse set of this compound analogues could reveal such discontinuities. For example, moving a substituent on one of the phenyl rings from the ortho to the para position could drastically alter activity. While general SAR trends might be observed for a series of related compounds, heterogeneity is common. nih.govnih.gov Different structural modifications can lead to activity changes through different mechanisms, and global QSAR models may struggle to predict the activity of these outlier compounds. insilico.eu Identifying and understanding these discontinuities is crucial for refining SAR models and gaining a deeper insight into the specific interactions driving biological activity.

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.netjscimedcentral.comnih.gov It is a powerful tool for visualizing and analyzing ligand-target interactions at an atomic level. frontiersin.orgnih.gov

    The process involves:

    Obtaining the 3D structure of the target protein, typically from X-ray crystallography or through homology modeling.

    Placing the ligand (e.g., this compound) into the target's binding site.

    Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity. nih.gov

    A docking study of this compound into a putative target receptor could reveal key interactions, such as hydrogen bonds between the sulfone or azoxy groups and polar amino acid residues, or pi-stacking interactions between the phenyl rings and aromatic residues. nih.govnih.gov These studies can provide a structural hypothesis for the observed biological activity and serve as a starting point for designing new analogues with improved binding affinity. jprdi.vnnih.gov The insights from docking can also be used to rationalize the results of QSAR studies, providing a structural basis for the descriptor-based models. jmchemsci.com

    Identification of Potential Molecular Targets

    The antimicrobial and anti-inflammatory properties of this compound and its parent compound, Dapsone, are attributed to their interaction with specific biological molecules. Research has identified several potential molecular targets:

    Dihydropteroate (B1496061) Synthase (DHPS): A primary molecular target for the antibacterial activity of dapsone and, by extension, this compound, is the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway of bacteria. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (pABA), these compounds disrupt the production of dihydrofolic acid, a precursor essential for DNA synthesis and bacterial replication. This inhibitory action is the cornerstone of the antibacterial effect of sulfonamide and sulfone drugs. Mutations in the DHPS enzyme have been shown to confer resistance to these drugs.

    T-cell Receptors: Studies have indicated that metabolites of dapsone can activate drug-responsive T-cells, suggesting a role in modulating immune responses. This interaction is a key area of investigation for understanding both the therapeutic effects and potential hypersensitivity reactions associated with sulfone drugs.

    Myeloperoxidase (MPO): Dapsone has been shown to inhibit the activity of myeloperoxidase, an enzyme found in neutrophils that produces reactive oxygen species. By inhibiting MPO, dapsone and its derivatives can reduce oxidative stress and inflammation, contributing to their anti-inflammatory effects.

    Cytochrome P450 Enzymes: The biotransformation of this compound and its parent compound is mediated by cytochrome P450 enzymes in the liver. Understanding these interactions is essential for characterizing the pharmacokinetic profile and metabolic fate of the compound.

    Characterization of Binding Modes and Interaction Energies

    Molecular docking and modeling studies, primarily on dapsone and related sulfonamides, provide insights into the binding modes and interaction energies with their molecular targets. These studies are instrumental in predicting how this compound might interact at a molecular level.

    Binding to Dihydropteroate Synthase (DHPS):

    Molecular docking simulations of sulfonamides within the active site of DHPS have revealed key interactions that are likely relevant for this compound. These studies indicate that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

    A study on benzene (B151609) sulfonamides provides a model for how these compounds, and likely this compound, interact with DHPS. The key interactions observed include:

    Hydrogen Bonding: The sulfonyl group plays a critical role in anchoring the inhibitor to the enzyme's active site. The oxygen atoms of the sulfonyl group can form hydrogen bonds with the side chains of amino acid residues such as Serine-50 (SER-50) and Arginine-52 (ARG-52).

    Hydrophobic Interactions: The phenyl rings of the inhibitor can engage in hydrophobic interactions with non-polar residues within the binding pocket, further stabilizing the complex.

    Additional Polar Contacts: Other parts of the molecule can form additional hydrogen bonds. For instance, an amino group can interact with residues like Arginine-239 (ARG-239).

    The following table summarizes the potential interactions based on studies of related sulfonamides.

    Interacting ResidueType of InteractionPotential Role in Binding
    SER-50Hydrogen BondAnchoring the sulfonyl group
    ARG-52Hydrogen BondAnchoring the sulfonyl group
    ARG-239Hydrogen BondStabilizing other parts of the inhibitor
    VariousHydrophobic InteractionsEnhancing overall binding affinity

    Quantitative Structure-Activity Relationship (QSAR) Modeling:

    While specific QSAR studies for this compound are not widely available, research on derivatives of its parent compound, dapsone, offers valuable predictive insights. A QSAR study on a series of azetidinones derived from dapsone identified key molecular descriptors that correlate with their antibacterial activity against Escherichia coli and Staphylococcus aureus.

    The study revealed that the following quantum chemical descriptors are significant for the antibacterial activity:

    Dipole Moment (µ): This descriptor reflects the polarity of the molecule and was identified as a priority descriptor for predicting antibacterial activity.

    Global Softness (σ): This parameter relates to the molecule's ability to accept electrons and participate in chemical reactions.

    Electronegativity (χ): This descriptor measures the atom's ability to attract shared electrons.

    The statistical models developed in this study demonstrated a high predictive capacity, with determination coefficients (R²) of 0.992 for E. coli and 0.987 for S. aureus. These findings suggest that the electronic properties of dapsone derivatives are crucial for their interaction with bacterial targets. It is plausible that similar descriptors would be relevant in quantitative models for this compound's activity.

    Biochemical Mechanisms and Molecular Interactions of Azoxydapsone Within Biological Systems

    Investigations into Molecular Mechanisms of Action

    Azoxydapsone, a derivative of the sulfone antibiotic dapsone (B1669823), exhibits its biological effects through multiple molecular mechanisms. A primary mode of action is the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. smolecule.commedkoo.com This inhibition disrupts the production of folic acid, a crucial component for DNA synthesis and cellular replication in susceptible microorganisms, leading to its antimicrobial effects. smolecule.commedkoo.com

    Beyond its antimicrobial properties, this compound also demonstrates anti-inflammatory activities. These effects are attributed to its ability to reduce the generation of reactive oxygen species (ROS) and inhibit the activity of myeloperoxidase in neutrophils. smolecule.com Myeloperoxidase is an enzyme responsible for producing hypochlorous acid, a potent inflammatory agent. wikipedia.org By arresting the enzyme in an inactive state, this compound mitigates tissue damage during inflammation. wikipedia.org

    Furthermore, studies suggest that metabolites of this compound play a role in modulating immune responses. It has been observed that these metabolites can activate drug-responsive T-cells, indicating an interaction with the adaptive immune system. smolecule.com

    Enzymatic Transformations and Metabolic Pathways of this compound at the Molecular Level

    The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. nih.govmims.comcaymanchem.com This metabolic conversion is crucial as it can influence the compound's therapeutic efficacy and is also linked to some of its toxic effects. nih.govacs.org

    Identification of Enzymatic Pathways Involved in this compound Biotransformation

    The metabolism of this compound is intrinsically linked to the metabolism of its parent compound, dapsone. Dapsone undergoes Phase I and Phase II biotransformation reactions. mlsu.ac.inlongdom.org Phase I reactions primarily involve oxidation, reduction, and hydrolysis, which introduce or unmask functional groups. nih.govjumedicine.com The key enzymes in this phase are the cytochrome P450 (CYP) superfamily of enzymes located in the smooth endoplasmic reticulum of hepatocytes. mlsu.ac.innih.govnih.gov

    Following Phase I, or sometimes directly, the compound can undergo Phase II conjugation reactions. mlsu.ac.inlongdom.org These reactions involve the attachment of endogenous molecules like glucuronic acid, sulfate, or glutathione, which generally increases the water solubility of the compound, facilitating its excretion. longdom.orgjumedicine.com Trace amounts of this compound have been detected in urine following dapsone administration, indicating it is a metabolite within these complex pathways. iarc.fr

    Characterization of Specific Enzymes and Enzyme Promiscuity in this compound Metabolism

    Specific cytochrome P450 isoenzymes are responsible for the oxidative metabolism of dapsone, which leads to the formation of precursors for this compound. The N-oxidation of dapsone to dapsone hydroxylamine (B1172632) is primarily mediated by CYP2E1, with minor contributions from other CYP2C enzymes. nih.gov Dapsone also undergoes N-acetylation, a Phase II reaction, catalyzed by N-acetyltransferases (NATs), to form monoacetyldapsone (B194098) (MADDS). nih.govcaymanchem.com

    The formation of this compound is thought to occur through the subsequent transformation of these initial metabolites. nih.gov The biosynthesis of azoxy compounds can involve an enzymatic and non-enzymatic coupling cascade. nih.gov For instance, a nonheme diiron N-oxygenase can catalyze the oxidation of an amine to its nitroso analog. nih.gov Subsequently, redox coenzyme pairs can facilitate the conversion between the nitroso and hydroxylamine groups, which then dimerize to form the azoxy bond. nih.gov

    Formation and Molecular Reactivity of this compound Metabolites with Biological Nucleophiles

    The metabolites of dapsone, including the precursors to this compound, are chemically reactive species. Dapsone hydroxylamine, an oxidative metabolite, can undergo auto-oxidation to produce nitroso dapsone. acs.org Nitroso dapsone is an electrophilic compound that can covalently bind to nucleophilic sites on cellular macromolecules, such as the cysteine residues on proteins. acs.orgwustl.edu This formation of covalent adducts is a key mechanism of haptenation, where the small drug molecule becomes immunogenic by binding to a larger carrier protein. acs.org

    The reactivity of these metabolites is a critical factor in understanding their biological effects. Electrophilic metabolites can react with various cellular nucleophiles, including DNA and proteins, potentially leading to cellular dysfunction and toxicity. nih.govevotec.com The specific cellular targets are determined by the chemical reactivity of the metabolite. nih.gov Glutathione (GSH) can play a protective role by conjugating with these reactive electrophiles, forming more stable adducts that can be excreted. nih.govevotec.com

    Molecular Level Studies of Interaction with Cellular Components (e.g., Proteins, DNA)

    The interaction of this compound and its parent compound's metabolites with cellular components is a key area of research. These interactions can be both specific, involving binding to particular proteins, and non-specific, resulting from the reactivity of metabolites. researchgate.net

    The primary molecular target for the antimicrobial action of the dapsone family, including this compound, is dihydropteroate synthase in bacteria. smolecule.comncats.io In humans, the anti-inflammatory effects are linked to the inhibition of myeloperoxidase in neutrophils. smolecule.comwikipedia.org

    At a deeper level, the reactive metabolites of dapsone, such as dapsone hydroxylamine and nitroso-dapsone, are known to interact with proteins. acs.org The formation of covalent bonds between these electrophilic metabolites and proteins can alter the protein's structure and function. evotec.com This is a proposed mechanism for some of the idiosyncratic adverse drug reactions associated with dapsone. acs.orgevotec.com

    Interactions with DNA are also a possibility, as electrophilic metabolites have the potential to form adducts with DNA bases. nih.govplos.orgaps.org While direct evidence for this compound-DNA adducts is not extensively detailed in the provided context, the chemical nature of its precursors suggests this as a potential interaction that could contribute to cellular toxicity. nih.gov

    Biochemical Basis of this compound's Influence on Molecular Pathways (e.g., signaling cascades)

    The influence of this compound on molecular pathways stems from its ability to modulate enzyme activity and interact with key cellular components. By inhibiting dihydropteroate synthase, it directly disrupts the folate synthesis pathway in bacteria, a critical process for their survival. smolecule.commedkoo.com

    The anti-inflammatory effects of this compound are mediated through its impact on inflammatory pathways. The inhibition of myeloperoxidase reduces the production of hypochlorous acid, a key mediator of oxidative damage during inflammation. wikipedia.org This, in turn, can affect downstream signaling cascades that are activated by reactive oxygen species.

    Furthermore, the formation of reactive metabolites and their subsequent interaction with proteins can trigger immune signaling pathways. The activation of drug-responsive T-cells by dapsone metabolites suggests an engagement with the major histocompatibility complex (MHC) presentation pathway, leading to an adaptive immune response. smolecule.comacs.org This highlights a complex interplay between the drug's metabolism and the immune system's signaling networks.

    The biotransformation of dapsone to its various metabolites, including this compound, can also influence metabolic pathways by inducing or inhibiting the activity of cytochrome P450 enzymes, potentially affecting the metabolism of other xenobiotics. nih.gov

    Advanced Analytical Methodologies for Azoxydapsone and Its Metabolites

    Development of Hyphenated Techniques for Identification and Quantification

    Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. researchgate.netresearchgate.net They offer high sensitivity and specificity, making them ideal for the analysis of complex mixtures such as biological samples. ijpsjournal.comnih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a powerful technique for the analysis of complex mixtures. ijpsjournal.commdpi.com It combines the superior separation capabilities of liquid chromatography with the mass analysis and detection power of mass spectrometry. ijpsjournal.comscientiaricerca.com This method is particularly well-suited for the analysis of non-volatile compounds in biological, environmental, and pharmacological materials without the need for derivatization. ijpsjournal.commdpi.com

    In the context of drug metabolism studies, LC-MS/MS is the preferred method for quantifying drugs and their metabolites in biological fluids. ijpsjournal.com The technique's high sensitivity and selectivity allow for the detection of compounds even at low concentrations, which is critical for pharmacokinetic studies. mdpi.commarine.ie The use of tandem mass spectrometry (MS/MS) provides rich structural information, aiding in the identification of unknown metabolites. ncsu.edu Various ionization techniques, such as electrospray ionization (ESI), can be employed depending on the chemical properties of the analyte. researchgate.net

    Several strategies can be employed to overcome challenges like matrix effects in biological samples, including sample clean-up using solid-phase extraction (SPE), the use of matrix-matched standards, and internal standards. marine.ie

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.govmdpi.com It couples the high-resolution separation of gas chromatography with the identification capabilities of mass spectrometry. researchgate.netnih.gov While GC can separate complex mixtures, MS provides structural information at a molecular level, allowing for the identification of the individual components. researchgate.net

    For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. nih.govthermofisher.com GC-MS is highly effective for identifying and quantifying a wide range of small molecules, including acids, alcohols, esters, and hydrocarbons. nih.govthermofisher.com The resulting mass spectra can be compared against extensive libraries for confident compound identification. thermofisher.com

    High-Resolution Mass Spectrometry for Untargeted Metabolite Screening

    High-Resolution Mass Spectrometry (HRMS) has become a vital tool for untargeted metabolomics, allowing for the comprehensive screening of all detectable metabolites in a sample. nih.govthermofisher.com This approach is particularly valuable when the specific metabolites of interest are unknown. nih.gov LC-HRMS, in particular, offers high selectivity, specificity, and the ability to determine the elemental composition of molecules and their fragments, which greatly aids in the identification of unknown compounds. thermofisher.comanimbiosci.org

    Untargeted diagnostic screening using LC-HRMS compares the metabolome of a sample against control samples to identify unexpected compounds or altered concentrations of endogenous metabolites. nih.gov The vast amount of data generated requires sophisticated chemometric and bioinformatic tools for processing and interpretation. animbiosci.organimbiosci.org Despite the complexity and cost, HRMS is considered a powerful tool for comprehensive toxicological and metabolic screening. thermofisher.com

    Spectrophotometric Methods for Detection and Purity Assessment

    Spectrophotometric methods, particularly UV-Visible spectroscopy, are simple, rapid, and cost-effective techniques widely used for the quantitative analysis and purity assessment of pharmaceutical compounds. ijrar.orgjmchemsci.comresearchgate.net These methods are based on the principle that every compound absorbs or transmits light over a certain wavelength range. scientiaricerca.com

    By measuring the absorbance of a solution containing the analyte, its concentration can be determined based on the Beer-Lambert law. ijrar.org These methods are highly sensitive and can be used to detect impurities and degradation products in drug substances. ijrar.orgpharmascigroup.us The development of a spectrophotometric method involves establishing linearity, accuracy, and precision according to established guidelines. researchgate.netpharmascigroup.us They are valuable for routine quality control in pharmaceutical manufacturing due to their speed and simplicity. ijrar.orgnih.gov

    Chromatographic Separation Techniques (e.g., HPLC, SFC)

    Chromatographic techniques are fundamental for the separation, isolation, and purification of components from a mixture. ijpsjournal.com

    High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. ijpsjournal.com It utilizes a liquid mobile phase to separate components based on their differential partitioning between the mobile phase and a stationary phase packed in a column. ijpsjournal.com HPLC offers high sensitivity, accuracy, and the ability to analyze non-volatile and thermally unstable compounds. ijpsjournal.com

    Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijpsjournal.comshimadzu.comlibretexts.org SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. thelifesciencesmagazine.com It is particularly well-suited for the separation of chiral compounds and nonpolar molecules. shimadzu.comhplc.eu The use of CO2 as a mobile phase also makes SFC a more environmentally friendly option compared to HPLC, which often uses large volumes of organic solvents. thelifesciencesmagazine.com

    Table of Chromatographic Techniques

    TechniquePrincipleCommon ApplicationsAdvantages
    High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ijpsjournal.comAnalysis of a wide range of compounds, including non-volatile and thermally unstable molecules. ijpsjournal.comHigh sensitivity, accuracy, and versatility. ijpsjournal.com
    Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid (e.g., CO2) as the mobile phase. shimadzu.comSeparation of chiral compounds, nonpolar molecules, and thermally labile substances. thelifesciencesmagazine.comhplc.euHigh efficiency, speed, and reduced environmental impact compared to HPLC. thelifesciencesmagazine.com

    Application of Green Analytical Chemistry Principles in Azoxydapsone Analysis

    Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and human health by minimizing waste and the use of hazardous substances. acs.orgjddtonline.info The principles of GAC are highly relevant to the analysis of this compound and its metabolites, encouraging the development of more sustainable analytical methods. nih.gov

    Key principles of GAC include:

    Waste Prevention: Choosing methods that generate minimal waste. acs.org

    Safer Solvents and Auxiliaries: Avoiding or replacing toxic solvents with greener alternatives. acs.org Supercritical fluid chromatography (SFC), which primarily uses CO2, is an excellent example of a greener separation technique. thelifesciencesmagazine.com

    Energy Efficiency: Designing methods that consume less energy. jddtonline.info

    Miniaturization: Reducing the scale of analyses to decrease sample and reagent consumption. researchgate.net

    By integrating these principles, analytical laboratories can reduce their environmental footprint and operational costs associated with solvent purchase and waste disposal. nih.gov The evaluation of the "greenness" of an analytical method can be performed using various assessment tools that consider factors like reagent toxicity, energy consumption, and waste generation. jddtonline.inforesearchgate.net

    Future Research Directions in Azoxydapsone Chemistry and Biochemistry

    Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

    The conventional synthesis of azoxydapsone involves the formation of its parent compound, dapsone (B1669823), followed by the introduction of an azoxy group. smolecule.com While this pathway can produce this compound with high purity and yield, there is always a drive to develop more efficient, cost-effective, and environmentally friendly synthetic methods. smolecule.comamazonaws.com Future research will likely focus on the exploration of novel synthetic strategies to improve both the yield and purity of this compound.

    One avenue of exploration is the development of one-pot synthesis methods, which could streamline the process and reduce the need for purification of intermediates. organic-chemistry.org Additionally, the use of novel catalysts could offer alternative reaction pathways with higher efficiency and selectivity. organic-chemistry.orgresearchgate.net Solid-phase organic synthesis (SPOS) presents another promising approach, potentially simplifying the purification process and allowing for the creation of libraries of related compounds for further study. nih.gov The investigation of different reaction conditions, such as temperature and solvent systems, may also lead to significant improvements in yield and purity. amazonaws.com The overarching goal is to establish robust and scalable synthetic routes that are amenable to industrial production. lsu.edu

    Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

    Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.com For this compound, advanced computational approaches can be employed to gain a deeper understanding of its mechanism of action and to predict the properties of its derivatives. researchgate.net

    Predictive modeling, a technique that uses historical data and statistical algorithms to forecast future outcomes, can be applied to various aspects of this compound research. qlik.cominvestopedia.com This can include predicting the biological activity, toxicity, and pharmacokinetic profiles of novel this compound derivatives. ceur-ws.org By building mathematical models based on the known structure-activity relationships of this compound and related compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. qlik.comappliedpredictivemodeling.com

    Furthermore, computational models can elucidate the intricate molecular interactions between this compound and its biological targets. plos.org Techniques such as molecular docking and molecular dynamics simulations can provide atomic-level details of how this compound binds to enzymes like dihydropteroate (B1496061) synthase. mdpi.comresearchgate.net This information is crucial for understanding its mechanism of action and for designing more potent and selective inhibitors. nih.gov

    Discovery of New Molecular Targets and Pathways Affected by this compound and its Derivatives

    While the primary mechanism of action for this compound is understood to be the inhibition of dihydropteroate synthase, there is a growing interest in identifying new molecular targets and biochemical pathways that are affected by this compound and its derivatives. smolecule.comontosight.ai This exploration could reveal novel therapeutic applications for this compound beyond its current uses.

    Recent research has highlighted the importance of identifying new molecular targets for various diseases, and similar approaches can be applied to this compound. sciencedaily.comnews-medical.net By screening this compound against a panel of different enzymes and receptors, it may be possible to uncover previously unknown interactions. This could lead to the repurposing of this compound for other conditions.

    Furthermore, understanding the broader impact of this compound on cellular metabolism is a key area of future research. embopress.orgnih.govbiorxiv.orgnih.gov The compound's influence may extend beyond folate synthesis, and identifying these affected pathways could provide a more complete picture of its pharmacological effects. genome.jp For instance, studies on the metabolites of related drugs have successfully identified T-cell responses, suggesting that similar investigations with this compound could reveal immunological interactions. liverpool.ac.ukacs.org

    Development of High-Throughput Screening Methodologies for Molecular Interaction Studies

    To efficiently explore the vast chemical space of this compound derivatives and their potential biological targets, the development of high-throughput screening (HTS) methodologies is essential. nih.govbmglabtech.com HTS allows for the rapid testing of large numbers of compounds, accelerating the discovery of new leads. bmglabtech.com

    The implementation of automated liquid handling systems, robotics, and sophisticated plate readers will be crucial for the successful execution of HTS campaigns. bmglabtech.com These technologies enable the miniaturization of assays, reducing the amount of compound and reagents needed, and increasing the speed and efficiency of the screening process. nih.gov The data generated from HTS can then be used to identify "hits" or "leads" for further optimization. bmglabtech.comnih.govmdpi.com

    Integration of Multi-Omics Data for Comprehensive Biochemical Profiling (e.g., Metabolomics, Proteomics)

    The integration of data from multiple "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to obtain a comprehensive biochemical profile of this compound's effects. latrobe.edu.aufrontiersin.org This systems-level understanding can reveal complex biological responses that might be missed by more targeted approaches. mdpi.com

    Proteomics can be used to identify and quantify changes in protein expression in response to this compound treatment. latrobe.edu.autaylorfrancis.com This can provide insights into the cellular pathways that are modulated by the compound. mdpi.com Similarly, metabolomics can measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of a cell or organism after exposure to this compound. latrobe.edu.autaylorfrancis.com

    By integrating these datasets, researchers can construct a more complete picture of the biochemical consequences of this compound activity. frontiersin.orgnih.gov This integrated analysis can help to identify biomarkers of drug response, uncover mechanisms of action, and reveal potential off-target effects. frontiersin.orgnih.gov Ultimately, a multi-omics approach will contribute to a more holistic understanding of this compound's pharmacology and guide the development of safer and more effective therapies.

    Q & A

    Basic Research Questions

    Q. What are the key methodological considerations for synthesizing and characterizing Azoxoxydapsone in laboratory settings?

    • Answer : Synthesis should prioritize reproducibility by documenting reaction conditions (e.g., temperature, catalysts, solvent ratios) and purification steps (e.g., recrystallization, chromatography). Characterization requires multi-modal validation:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation .
    • High-Performance Liquid Chromatography (HPLC) to assess purity thresholds (>95% recommended for in vitro studies) .
    • Mass Spectrometry (MS) for molecular weight verification.
      • Data Contradiction Mitigation : Cross-validate results with independent analytical teams to minimize instrumentation bias .

    Q. How should researchers formulate hypothesis-driven questions for Azoxydapsone studies?

    • Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example:

    • "Does this compound (Intervention) reduce inflammatory markers (Outcome) in murine macrophages (Population) compared to dapsone (Comparison) over 72 hours (Time)?" .
      • Scope Adjustment : Narrow overly broad questions by limiting variables (e.g., specific cell lines, dosage ranges) .

    Q. What in vitro and in vivo models are most appropriate for preliminary efficacy testing of this compound?

    • Answer :

    • In vitro : Use primary human keratinocytes or THP-1 macrophages to assess anti-inflammatory activity via cytokine ELISA (e.g., TNF-α, IL-6) .
    • In vivo : Murine models of psoriasis or leprosy, with endpoints like histopathological scoring and plasma pharmacokinetics (PK) .
      • Bias Avoidance : Include blinding in treatment administration and outcome assessment .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound efficacy data across independent studies?

    • Answer : Conduct a systematic review with inclusion criteria (e.g., peer-reviewed studies, standardized dosing) and meta-analysis to quantify effect sizes. For lab-level discrepancies:

    • Sensitivity Analysis : Test if outcomes vary with cell passage number or serum batch .
    • Method Transparency : Share raw data and protocols via repositories (e.g., Zenodo) to enable replication audits .

    Q. What experimental designs are optimal for studying this compound’s long-term stability and metabolite profiles?

    • Answer :

    • Accelerated Stability Studies : Expose this compound to stressors (heat, humidity, light) per ICH guidelines, with HPLC-MS monitoring degradation products .
    • Metabolite Identification : Use hepatic microsomal assays (human/rat) coupled with LC-QTOF-MS to map Phase I/II metabolites .
      • Data Validation : Compare metabolite toxicity profiles with computational models (e.g., QSAR) .

    Q. How can researchers design studies to evaluate this compound’s synergistic effects with existing therapies?

    • Answer :

    • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI <1) in dose-matrix experiments .
    • Mechanistic Triangulation : Pair transcriptomics (RNA-seq) with proteomics (Western blot) to identify overlapping pathways .
      • Ethical Compliance : Justify combination doses through preclinical PK/PD modeling to avoid toxicity .

    Q. What strategies improve the detection of this compound’s off-target effects in high-throughput screening?

    • Answer :

    • Target-Based Assays : Use kinase/GPFR panels to assess selectivity.
    • Phenotypic Profiling : Combine CRISPR-Cas9 screens with this compound treatment to identify genetic vulnerabilities .
      • False-Positive Mitigation : Include counter-screens (e.g., cytotoxicity assays) and validate hits with orthogonal methods (SPR, ITC) .

    Methodological Frameworks for Data Interpretation

    Challenge Recommended Approach Key References
    Contradictory efficacy dataMeta-analysis with heterogeneity testing (I² statistic)
    Mechanistic ambiguityMulti-omics integration (e.g., transcriptomics + metabolomics)
    Off-target effect validationOrthogonal binding assays (SPR, MST) + phenotypic rescue

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.